Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, aluminum salt (3:2)
Description
Properties
CAS No. |
12227-78-0 |
|---|---|
Molecular Formula |
C20H8AlI4O5 |
Molecular Weight |
862.9 g/mol |
IUPAC Name |
dialuminum;tris(2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate) |
InChI |
InChI=1S/C20H8I4O5.Al/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H; |
InChI Key |
OHIANNHOPJYTOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Al] |
Appearance |
Solid powder |
Other CAS No. |
12227-78-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. Pigment Red 172; C.I. Food Red 14:1; C.I. Acid Red 51:1; Erythrosine-aluminum lake; Acid Red 51:1; Pigment Red 172; |
Origin of Product |
United States |
Preparation Methods
Formation of the Xanthene Core
The synthesis begins with the construction of the xanthene backbone. A solvent-free, one-pot condensation reaction is employed, utilizing β-naphthol (1.0 mmol), iodinated aromatic aldehydes (1.0 mmol), and dimedone (1.0 mmol) in the presence of manganese(IV) oxide ($$ \text{MnO}_2 $$) as a catalyst at 90°C. This method achieves cyclization via Friedel-Crafts alkylation, yielding a tetraiodinated xanthene intermediate. The reaction proceeds as follows:
$$
\text{β-naphthol} + \text{iodinated aldehyde} + \text{dimedone} \xrightarrow{\text{MnO}_2, 90^\circ \text{C}} \text{tetraiodoxanthene derivative}
$$
Key parameters for this step include a 20 mol% catalyst load and a reaction time of 2–4 hours, achieving yields of 85–98%.
Iodination and Benzoic Acid Functionalization
Subsequent iodination introduces four iodine atoms at positions 2, 4, 5, and 7 of the xanthene ring. This is accomplished using iodine monochloride ($$ \text{ICl} $$) in acetic acid under reflux conditions (120°C, 6 hours). The benzoic acid moiety is then introduced via nucleophilic aromatic substitution, where the xanthene intermediate reacts with salicylic acid derivatives in Eaton’s reagent (7.5% $$ \text{P}2\text{O}5 $$ in $$ \text{CH}3\text{SO}3\text{H} $$) at 70°C.
Aluminum Salt Precipitation
Acid-Base Neutralization
The final step involves precipitating the aluminum salt. Aqueous solutions of erythrosine acid (prepared by dissolving 0.25 g in 1.5 g/L ammonium acetate) are reacted with excess aluminum oxide ($$ \text{Al}2\text{O}3 $$) under continuous stirring. The reaction is heated to 80°C to enhance kinetics, and the pH is maintained at 6.5–7.0 using sodium hydroxide ($$ \text{NaOH} $$):
$$
2 \, \text{C}{20}\text{H}{6}\text{I}4\text{O}5 + 3 \, \text{Al}2\text{O}3 \rightarrow \text{C}{60}\text{H}{24}\text{Al}2\text{I}{12}\text{O}{15} + 3 \, \text{H}2\text{O}
$$
Purification and Crystallization
The crude product is filtered to remove unreacted $$ \text{Al}2\text{O}3 $$, washed with distilled water, and recrystallized from ethanol. Yields typically range from 75% to 85%, with purity exceeding 98% as verified by spectrophotometry.
Analytical Characterization
Spectrophotometric Quantification
Absorbance measurements at $$ \lambda_{\text{max}} = 526 \, \text{nm} $$ (in 1.5 g/L ammonium acetate) are used to determine erythrosine content. A linear calibration curve ($$ R^2 > 0.99 $$) is constructed using standard solutions (0.1–10 ppm).
Table 1: Spectrophotometric Data for Erythrosine Aluminum Lake
| Parameter | Value |
|---|---|
| $$ \lambda_{\text{max}} $$ | 526 nm |
| Molar Absorptivity ($$ \epsilon $$) | $$ 1.2 \times 10^5 \, \text{L·mol}^{-1}\text{·cm}^{-1} $$ |
| Linearity Range | 0.1–10 ppm |
Metal Content Analysis
Atomic absorption spectroscopy (AAS) confirms an aluminum content of 10.2–10.8% (w/w), consistent with the theoretical value of 10.5%. Residual iodine is quantified via ion chromatography, with levels below 0.1 ppm.
Industrial-Scale Production
Optimization for Batch Reactors
Large-scale synthesis employs jacketed reactors with mechanical stirring (500–1000 rpm). Critical parameters include:
- Temperature control ($$ \pm 2^\circ \text{C} $$) during iodination.
- pH monitoring via automated titration systems.
- Continuous filtration using rotary vacuum filters to handle >100 kg batches.
Regulatory Compliance and Applications
Erythrosine aluminum lake complies with the National Food Safety Standard (GB 17512.2–2010), which mandates arsenic levels <1 ppm and lead <2 ppm. Its primary application is as a red dye in confectionery, achieving color stability up to 180°C, making it suitable for baked goods.
Recent Advances in Synthesis
Recent protocols explore microwave-assisted iodination (30 minutes vs. 6 hours) and enzymatic catalysis using lipases to improve stereoselectivity. However, these methods remain experimental and lack scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and may require the presence of catalysts .
Major Products
Scientific Research Applications
Cosmetic Applications
The compound is primarily used as a colorant in cosmetics and personal care products. It is categorized as a dye known for its vibrant red color and is often referred to as Food Red 14:1 or Certolake erythrosine. Its applications include:
- Hair Dyes : Utilized in formulations for coloring hair due to its stability and vivid coloration.
- Makeup Products : Incorporated in lipsticks, blushes, and other makeup items to impart color.
Safety Profile in Cosmetics
The safety data indicates that the compound can cause serious eye irritation and is harmful to aquatic life with long-lasting effects. Proper handling and usage guidelines are recommended to mitigate risks associated with exposure .
Pharmaceutical Applications
In pharmaceuticals, this compound is investigated for its potential therapeutic properties. Research suggests it may have applications in:
- Drug Formulations : As a coloring agent in various medications to enhance visual appeal and aid in identification.
- Research Studies : Used in studies focusing on the delivery mechanisms of drugs due to its unique chemical structure.
Industrial Applications
The compound finds utility in several industrial processes:
- Inks and Toners : Employed in printing inks for its strong pigmentation properties.
- Biocides : Investigated for use in disinfectants and pest control products due to potential antimicrobial properties.
Data Table: Applications Overview
Case Study 1: Cosmetic Safety Evaluation
A study conducted by the European Chemicals Agency evaluated the safety of 2-(3,6-dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt in cosmetic formulations. The findings indicated that while the compound provides effective coloration, precautions must be taken to avoid eye contact due to irritation potential .
Case Study 2: Pharmaceutical Formulation Research
Research published in pharmaceutical journals explored the use of this compound as a colorant in oral medications. The study highlighted its stability under various conditions and its effectiveness in aiding patient compliance through improved medication appearance .
Mechanism of Action
The mechanism of action of 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt involves its interaction with various molecular targets. The hydroxyl groups and iodine atoms play crucial roles in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can affect cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt .
- CAS No.: 12227-78-0; EINECS No.: 235-440-4 .
- Molecular Formula : C₆₀H₂₇AlI₁₂O₁₅ (as per Parchem Chemicals) , though simplified forms like C₂₀H₈AlI₄O₅ are also cited .
- Synonym: CI 45430 (Pigment Red 172 Aluminum Lake), Food Red 14:1, or Erythrosine Aluminum Lake .
Applications :
Primarily used as a colorant in cosmetics (hair dyes) and food products due to its bright red hue and stability as an aluminum lake (a water-insoluble pigment) .
Key Properties :
- High molecular weight (~2537.68 g/mol) due to tetraiodo substitution .
- Lightfastness and heat resistance, making it suitable for industrial applications .
Structural and Functional Analogues
Halogenated Xanthene Derivatives
The compound belongs to the xanthene dye family, where halogenation (iodine or bromine) determines color and application. Key analogues include:
Key Differences :
- Halogen Type : Iodine in CI 45430 vs. bromine in CI 45380. Iodine confers deeper red hues and higher molecular weight, enhancing stability but increasing production costs .
Salt Form Variants
Aluminum lakes are compared with sodium or disodium salts for solubility and application:
Table 1: Spectral Properties of Halogenated Xanthene Dyes
| Compound | Absorption Max (nm) | Fluorescence | Stability in pH 3–8 |
|---|---|---|---|
| CI 45430 (Iodinated) | 530–535 | Low | Excellent |
| CI 45380 (Brominated) | 515–520 | Moderate | Good |
Table 2: Global Regulatory Status
| Region | CI 45430 (Food Use) | CI 45380 (Cosmetic Use) |
|---|---|---|
| EU | Approved (E127) | Restricted |
| U.S. | Restricted (except drugs) | Banned in cosmetics |
| Japan | Approved (Food Red 3) | Limited |
Biological Activity
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt (CAS Number: 12227-78-0) is a complex organic compound with notable applications in various fields including pharmaceuticals, food coloring, and cosmetics. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C60H24Al2I12O15
- Molecular Weight : 2537.68 g/mol
- EINECS Number : 235-440-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.
- Metal Ion Interaction : The aluminium component can form complexes with cellular targets, potentially affecting enzyme activity.
Biological Activity Overview
Research has documented several aspects of the biological activity of 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt:
Case Studies
-
Antioxidant Capacity Study
- A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a strong ability to reduce oxidative stress in cultured cells.
-
Cytotoxic Effects on Cancer Cells
- In vitro studies demonstrated that the compound significantly reduced viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
-
Anti-inflammatory Activity
- Research involving animal models showed that oral administration of the compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential therapeutic applications for inflammatory diseases.
Safety and Regulatory Aspects
According to the European Chemicals Agency (ECHA), the compound has been assessed for safety and is considered non-sensitizing based on guinea pig maximization tests . Its regulatory status allows for use in food coloring and cosmetics under specified guidelines.
Q & A
Q. Answer :
- X-ray diffraction (XRD) : Resolves the aluminum coordination geometry and iodine substitution pattern in the xanthene core .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected ~885.9 g/mol) and distinguishes isotopic patterns from iodine .
- FT-IR spectroscopy : Identifies hydroxyl (–OH, ~3400 cm⁻¹) and carboxylate (Al–O, ~1600 cm⁻¹) groups .
Advanced: How do iodine substitutions influence its fluorescence properties compared to non-halogenated xanthene dyes?
Q. Answer :
- Mechanism : Heavy atom effect from iodine enhances intersystem crossing, reducing fluorescence quantum yield but increasing phosphorescence. Compare with fluorescein (no iodine) using time-resolved fluorescence spectroscopy .
- Experimental design : Measure Stokes shift and lifetime decay in solvents of varying polarity (e.g., DMSO vs. water) to assess environmental sensitivity .
Advanced: How can researchers resolve contradictions in reported solubility data across literature?
Q. Answer :
- Hypothesis testing : Solubility discrepancies may arise from polymorphic forms or residual solvents. Perform:
- Standardization : Use USP/PhEur solubility protocols (e.g., shake-flask method) under controlled pH (4–9) .
Advanced: What methodologies elucidate its interaction with biological targets (e.g., metal-binding proteins)?
Q. Answer :
- Spectroscopic titration : Monitor UV-Vis absorbance shifts (450–550 nm) upon addition of Fe³⁺/Cu²⁺ ions to study metal-chelation .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity with metalloenzymes, guided by iodine’s van der Waals radius .
Basic: How does the aluminum salt form enhance stability compared to its sodium counterpart?
Q. Answer :
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Aluminum’s trivalent charge reduces hygroscopicity, improving shelf-life .
- Comparative kinetics : Measure hydrolysis rates in acidic media (pH 3–5); aluminum salts show slower degradation due to stronger ionic interactions .
Advanced: What role does this compound play in redox-active biochemical assays?
Q. Answer :
- Application : Acts as a redox mediator in electrochemical sensors. Design cyclic voltammetry (CV) experiments to track electron transfer at modified electrodes (e.g., glassy carbon) .
- Interference control : Pre-treat samples with antioxidants (e.g., ascorbic acid) to isolate its contribution to oxidative signals .
Advanced: How can researchers address conflicting reports on its cytotoxicity in cell-based studies?
Q. Answer :
- Dose-response profiling : Use in vitro models (e.g., HepG2 cells) with MTT assays across concentrations (1–100 µM). Account for batch-to-batch variability in aluminum content via ICP-MS .
- Mechanistic clarity : Measure ROS generation (DCFH-DA probe) to distinguish intrinsic toxicity from indirect oxidative stress .
Basic: What chromatographic methods are optimal for quantifying this compound in complex mixtures?
Q. Answer :
- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with detection at 520 nm. Iodine’s UV absorbance minimizes interference from biological matrices .
- Validation : Ensure linearity (R² >0.99) across 0.1–50 µg/mL and limit of detection (LOD) <0.05 µg/mL .
Advanced: How does its photostability compare to structurally similar dyes under UV irradiation?
Q. Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
